molecular formula C11H9NO2 B2775974 8-Methoxyquinoline-4-carbaldehyde CAS No. 103854-62-2

8-Methoxyquinoline-4-carbaldehyde

Cat. No.: B2775974
CAS No.: 103854-62-2
M. Wt: 187.198
InChI Key: BGPDVGSICZEUHR-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-4-carbaldehyde is a high-purity organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It features a methoxy group at the 8-position and a reactive aldehyde group at the 4-position of the quinoline ring. This structure makes it a valuable intermediate for synthesizing more complex molecules, particularly through reactions at the aldehyde site, such as the formation of Schiff bases or other heterocyclic systems. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets . While specific biological data for 8-Methoxyquinoline-4-carbaldehyde is limited, its core structure is closely related to 8-hydroxyquinoline (8-HQ), a moiety extensively studied for its broad pharmacological potential . 8-HQ derivatives have demonstrated a wide range of research applications, including antimicrobial, anticancer, antioxidant, and antineurodegenerative activities, largely attributed to their metal-chelating properties . Researchers are exploring these derivatives for their role in chelating metal ions like Cu²⁺ and Zn²⁺, which is relevant in studies concerning metal imbalance in neurodegenerative diseases and more . As a specialized reagent, 8-Methoxyquinoline-4-carbaldehyde is offered for research and development purposes in chemical synthesis and drug discovery. Its structural features present opportunities for creating novel compounds for various investigative applications. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPDVGSICZEUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Methoxyquinoline-4-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Whitepaper: Pharmacophore Profiling & Synthetic Utility of 8-Methoxyquinoline-4-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxyquinoline-4-carboxaldehyde (8-MQC) represents a privileged scaffold in medicinal chemistry, combining the DNA-intercalating properties of the quinoline ring with the chelation potential of the 8-methoxy motif and the synthetic versatility of a C4-aldehyde handle. This guide provides an in-depth technical analysis of its pharmacophore features, detailing its electronic landscape, step-by-step synthesis, and its role as a precursor for bioactive Schiff bases.

Structural Analysis & Pharmacophore Mapping

The pharmacological potency of 8-MQC is dictated by its electronic distribution and steric profile. Unlike simple quinolines, the 8-methoxy substituent introduces a specific steric and electronic bias that modulates binding affinity, particularly in metallo-enzyme targets.

Electronic Landscape and Binding Motifs

The molecule functions through three primary interaction vectors:

  • π-π Stacking (Scaffold): The bicyclic aromatic quinoline system allows for intercalation between DNA base pairs or π-stacking within hydrophobic protein pockets (e.g., Tyrosine/Tryptophan residues).

  • Hydrogen Bond Acceptor (N1 & O8):

    • N1 (Quinoline Nitrogen): A strong hydrogen bond acceptor (

      
       of conjugate acid 
      
      
      
      5). It is also a critical site for metal coordination (e.g., Cu²⁺, Zn²⁺).
    • O8 (Methoxy Oxygen): Acts as a weak H-bond acceptor but primarily serves to block the C8 position from metabolism and modulate lipophilicity (

      
      ).
      
  • Electrophilic Warhead (C4-Formyl): The aldehyde carbon is highly electrophilic, serving as a "covalent trap" for lysine residues (Schiff base formation) or a reactive handle for derivatization.

Physicochemical Descriptors (In Silico Profiling)
PropertyValue (Predicted)Pharmacological Implication
Molecular Weight 187.19 g/mol Fragment-like; high ligand efficiency potential.
LogP 1.8 - 2.1Optimal lipophilicity for passive membrane transport (CNS penetration possible).
H-Bond Donors 0Obligate acceptor; reduces desolvation penalty upon binding.
H-Bond Acceptors 3 (N, O-methoxy, O-aldehyde)Facilitates specific orientation in the binding pocket.
TPSA ~39 ŲHigh oral bioavailability (Rule of 5 compliant).
Pharmacophore Visualization (DOT Diagram)

The following diagram maps the core interaction points of the 8-MQC scaffold.

PharmacophoreMap Quinoline Quinoline Core (π-π Stacking) N1 N1 Nitrogen (H-Bond Acceptor / Metal Chelation) Quinoline->N1 Electronic Pull Methoxy 8-Methoxy Group (Lipophilicity / Steric Block) Quinoline->Methoxy Inductive Effect (+I) Aldehyde 4-Carboxaldehyde (Electrophile / Linker) Quinoline->Aldehyde Resonance Conjugation Target_DNA Target: DNA Base Pairs Quinoline->Target_DNA Intercalation Target_Metal Target: Metalloprotein (Zn/Fe) N1->Target_Metal Coordination Target_Lysine Target: Lysine Residue Aldehyde->Target_Lysine Imine Formation

Figure 1: Pharmacophore interaction map of 8-methoxyquinoline-4-carboxaldehyde showing structural features and their corresponding biological targets.

Synthetic Protocol: Oxidation of 8-Methoxy-4-methylquinoline

The most reliable route to 8-MQC is the Riley oxidation of the 4-methyl precursor using Selenium Dioxide (


). This method is preferred over Vilsmeier-Haack for C4-selectivity when the methyl group is already present.
Reagents & Equipment
  • Precursor: 8-Methoxy-4-methylquinoline (10 mmol)

  • Oxidant: Selenium Dioxide (

    
    ) (12 mmol, 1.2 eq)
    
  • Solvent: 1,4-Dioxane (wet) or Xylene

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath, Celite pad.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.73g (10 mmol) of 8-methoxy-4-methylquinoline in 30 mL of 1,4-dioxane.

  • Addition: Add 1.33g (12 mmol) of pulverized

    
    . Add 0.5 mL of water (critical for catalyzing the oxidation via selenous acid).
    
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (high

      
      ) should disappear, replaced by the aldehyde (lower 
      
      
      
      , distinct UV activity). Reaction time is typically 4–6 hours.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated black Selenium metal through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification: Recrystallize the crude residue from Ethanol or purify via flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexane).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the aldehyde singlet at

      
       ppm and the disappearance of the methyl singlet at 
      
      
      
      ppm.

Medicinal Chemistry Applications: Schiff Base Derivatization

The 4-carboxaldehyde moiety is rarely the final drug; it is a "warhead" used to synthesize Schiff bases (imines) which exhibit enhanced biological activity (Antimicrobial, Anticancer).

Reaction Pathway

The condensation of 8-MQC with primary amines (hydrazides, semicarbazides) yields conjugated systems with extended π-electron delocalization, enhancing DNA binding affinity.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_conditions Reaction Conditions Start Start: 8-Methoxy-4-methylquinoline Intermediate Intermediate: 8-Methoxyquinoline-4-CHO Start->Intermediate Oxidation (4-6h) Oxidant Reagent: SeO2 / Dioxane / Reflux Oxidant->Intermediate Product Final Product: Schiff Base (Hydrazone) Intermediate->Product Condensation (-H2O) Amine Reagent: R-NH2 (e.g., Isoniazid) Amine->Product Cond1 Catalyst: Glacial Acetic Acid Cond2 Solvent: Ethanol

Figure 2: Synthetic workflow from methyl-quinoline precursor to bioactive Schiff base.

Case Study: Antitubercular Activity

Research indicates that Schiff bases derived from quinoline-4-carboxaldehydes and hydrazides (e.g., Isoniazid derivatives) show significant antitubercular activity.

  • Mechanism: The

    
     of the quinoline and the imine nitrogen create a chelation pocket. This pocket can sequester essential metal ions (
    
    
    
    ,
    
    
    ) from the bacterial microenvironment or bind to metalloenzymes, inhibiting bacterial respiration.

References

  • Musiol, R., et al. (2006). "Quinoline-based compounds with potential anti-HIV activity." Bioorganic & Medicinal Chemistry.

    • Context: Establishes the structural activity relationship (SAR) of quinoline derivatives and the importance of the 8-position substituents.
  • Desai, N. C., et al. (2012). "Synthesis and antimicrobial screening of some new quinoline based Schiff bases." Medicinal Chemistry Research.

    • Context: Provides the general protocol for condensing quinoline-carbaldehydes with amines to form bioactive Schiff bases.
  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry.

    • Context: Validates the pharmacophore relevance of the 8-methoxy group (similar to Quinine/Primaquine) in biological systems.
  • PubChem Database. "8-Methoxyquinoline-4-carbaldehyde - Compound Summary."

    • Context: Verification of chemical structure and identifiers.

Introduction: The Quinoline Scaffold and the Significance of the 8-Methoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 8-Methoxyquinoline Derivatives Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the diverse biological activities of 8-methoxyquinoline derivatives, focusing on their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, neuroprotective, and antimalarial properties, supported by structure-activity relationship (SAR) insights and detailed experimental protocols.

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid structure and ability to intercalate with DNA and interact with various enzyme active sites make it a versatile platform for drug design. The introduction of a methoxy group at the C8 position (8-methoxyquinoline) significantly modulates the molecule's electronic and steric properties. This substitution often enhances lipophilicity, facilitating passage through biological membranes, and provides a key hydrogen bond acceptor, which can be critical for specific target interactions. These factors contribute to the broad spectrum of biological activities observed in this class of compounds.

Anticancer Activity: Mechanisms and Therapeutic Strategies

8-Methoxyquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism for many 8-methoxyquinoline derivatives is the induction of programmed cell death, or apoptosis. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: Derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, culminating in cell death.

  • PI3K/Akt/mTOR Pathway Inhibition: Several studies have demonstrated that 8-methoxyquinoline derivatives can exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival and is often hyperactivated in cancer. By inhibiting this pathway, these derivatives can suppress tumor growth and induce apoptosis.

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by 8-methoxyquinoline derivatives.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Derivative 8-Methoxyquinoline Derivative Derivative->PI3K inhibits Derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-methoxyquinoline derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 8-methoxyquinoline derivatives can be fine-tuned by modifying their structure. Key SAR insights include:

  • Substitution at C2: Introducing bulky or aromatic substituents at the C2 position can enhance cytotoxic activity, potentially by improving interactions with target enzymes or DNA.

  • Side Chain at the Nitrogen Atom: The nature of the side chain attached to the quinoline nitrogen can influence solubility, bioavailability, and target specificity.

  • Hybrid Molecules: Creating hybrid molecules by linking 8-methoxyquinoline to other known pharmacophores (e.g., chalcones, sulfonamides) has proven to be an effective strategy for developing novel and potent anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. It is a standard preliminary test for evaluating the cytotoxic potential of compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-methoxyquinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours.

  • Controls:

    • Negative Control: Wells with cells treated only with the vehicle (e.g., DMSO) used to dissolve the compounds.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Wells containing only cell culture medium to measure background absorbance.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary
DerivativeCell LineIC50 (µM)Reference
Compound A (example)MCF-7 (Breast)8.5Fictional Example
Compound B (example)A549 (Lung)12.2Fictional Example
Compound C (example)HeLa (Cervical)5.1Fictional Example

Antimicrobial Activity

8-Methoxyquinoline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to:

  • Inhibit DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for DNA replication and repair. Their inhibition leads to bacterial cell death.

  • Disrupt Cell Membrane Integrity: The lipophilic nature of the quinoline ring allows some derivatives to intercalate into the bacterial cell membrane, disrupting its structure and function.

  • Metal Chelation: The 8-methoxy and nitrogen atoms can act as chelation sites for essential metal ions (e.g., Fe²⁺, Cu²⁺), depriving bacteria of these crucial cofactors for enzymatic reactions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique to determine MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 8-methoxyquinoline derivative in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: Wells containing a known antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neuroprotective Activity

Emerging evidence suggests that 8-methoxyquinoline derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action: Cholinesterase Inhibition

A key mechanism underlying their neuroprotective effects is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for breaking down the neurotransmitter acetylcholine. In Alzheimer's disease, enhancing cholinergic neurotransmission through the inhibition of these enzymes is a primary therapeutic strategy. 8-Methoxyquinoline derivatives can act as inhibitors of these enzymes, helping to restore acetylcholine levels in the brain.

Antimalarial Activity

Historically, quinoline derivatives, such as quinine and chloroquine, have been the cornerstone of antimalarial therapy. 8-Methoxyquinoline derivatives continue this legacy, with some showing potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action

The primary antimalarial mechanism is believed to be the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. Quinolines can cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.

Conclusion and Future Directions

8-Methoxyquinoline derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, neuroprotective, and antimalarial effects, underscore their therapeutic potential. Future research should focus on optimizing the lead compounds through rational drug design, elucidating their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical and clinical studies. The synthesis of hybrid molecules and the exploration of novel biological targets will undoubtedly pave the way for the development of next-generation drugs based on the 8-methoxyquinoline core.

References

  • Title: Design, synthesis and biological evaluation of novel 8-methoxyquinoline derivatives as PI3Kα inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline derivatives as potential anticancer agents and PI3K/Akt/mTOR pathway inhibitors. Source: Bioorganic Chemistry URL: [Link]

  • Title: Design, synthesis, and evaluation of 8-methoxyquinoline derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry URL: [Link]

Methodological & Application

Synthesis of 8-Methoxyquinoline-4-carbaldehyde from 8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 8-methoxyquinoline-4-carbaldehyde (Target) from 8-methoxy-4-methylquinoline (Precursor) represents a critical transformation in the development of 8-aminoquinoline-based antimalarials, fluorescent chemosensors, and metal-chelating scaffolds.

While the 4-methyl group of the quinoline ring (lepidine position) is activated by the heterocyclic nitrogen, its selective oxidation to the aldehyde—without over-oxidation to the carboxylic acid—requires precise control. This guide presents two validated protocols:

  • The Classical Riley Oxidation (SeO₂): The industry standard for reliability and direct conversion.

  • The Hypervalent Iodine Oxidation (PIDA): A metal-free, environmentally benign alternative suitable for late-stage functionalization.

Retrosynthetic Analysis & Strategy

The transformation relies on the functionalization of the benzylic-like C(sp³)-H bonds at the C4 position. The 8-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring. This facilitates electrophilic attack but also stabilizes the resulting intermediates, requiring optimized stoichiometry to prevent over-oxidation.

Reaction Pathway

The synthesis bypasses the need for radical bromination (which often yields mixtures of mono-, di-, and tri-bromides) by utilizing direct oxidative dehydrogenation.

ReactionScheme SM 8-Methoxy-4-methylquinoline (C11H11NO) Inter Intermediate (Hydrate/Ester) SM->Inter Oxidant (SeO2 or PIDA) Prod 8-Methoxyquinoline-4-carbaldehyde (C11H9NO2) Inter->Prod Elimination/Hydrolysis

Protocol A: Selenium Dioxide (Riley) Oxidation

Status: Gold Standard (High Reliability) Mechanism: Ene-reaction followed by [2,3]-sigmatropic rearrangement.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleHazards
8-Methoxy-4-methylquinoline 1.0SubstrateIrritant
Selenium Dioxide (SeO₂) 1.3 - 1.5OxidantHighly Toxic , Oxidizer
1,4-Dioxane Solvent (10 mL/mmol)MediumFlammable, Carcinogen
Water 4% v/vCo-solventN/A
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8-methoxy-4-methylquinoline (1.0 equiv) in 1,4-dioxane .

    • Note: The addition of water (4% v/v relative to dioxane) is critical. It facilitates the hydrolysis of the intermediate selenite ester and prevents over-oxidation to the carboxylic acid.

  • Addition: Add Selenium Dioxide (1.3 equiv) in a single portion.

    • Safety: SeO₂ is hygroscopic and toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark, and black selenium metal will precipitate as the reaction progresses.

    • Time: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Typical reaction time is 4–12 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification:

    • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove any traces of carboxylic acid byproduct) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Flash Chromatography: Elute with a gradient of Hexane/EtOAc (Start 90:10 → End 60:40). The aldehyde typically elutes before the alcohol byproduct.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Wet SeO₂Use freshly sublimed SeO₂. Increase equivalents to 1.5.
Over-oxidation (Acid) Lack of water; Reaction too longEnsure 4% water is present. Stop reaction immediately upon consumption of SM.
Red/Black Oil Selenium contaminationPerform a second filtration through Celite/Activated Charcoal.

Protocol B: Metal-Free PIDA Oxidation

Status: Modern Alternative (Green Chemistry) Reagent: Phenyliodine(III) diacetate (PIDA) Advantage: Avoids toxic selenium waste; milder conditions.

Experimental Workflow

This method utilizes hypervalent iodine to effect a similar transformation, often proceeding via an acetoxylation-hydrolysis pathway.

Workflow Start Start: 8-Methoxy-4-methylquinoline in DMSO Add Add PIDA (2.5 equiv) Argon Atmosphere Start->Add Stir Stir at 60-80 °C 24 Hours Add->Stir Quench Quench with sat. NaHCO3 Extract with EtOAc Stir->Quench Purify Column Chromatography (Silica Gel) Quench->Purify

[3]

Procedure
  • Dissolve 8-methoxy-4-methylquinoline (1 mmol) in anhydrous DMSO (5 mL).

  • Add PIDA (2.5 mmol) portion-wise.

  • Stir the mixture at 60–80 °C for 24 hours under an inert atmosphere.

  • Workup: Pour into water, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Analytical Characterization (Expected Data)

The product, 8-methoxyquinoline-4-carbaldehyde , should be validated using the following markers:

  • Physical State: Yellow to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Distinct singlet at δ 10.0 – 10.5 ppm .

    • C2-H (Quinoline): Doublet or singlet (depending on resolution) around δ 9.0 – 9.2 ppm (deshielded by N and carbonyl).

    • Methoxy (-OCH₃): Singlet at δ 4.0 – 4.1 ppm .

    • Aromatic Region: Multiplets between δ 7.0 – 8.5 ppm corresponding to the remaining 4 protons.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1690–1710 cm⁻¹ .

    • C-H Stretch (Aldehyde): Weak doublet (Fermi resonance) at 2750 and 2850 cm⁻¹ .

References

  • Direct Oxidation of Methylquinolines

    • Title: Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes.[2]

    • Source: ResearchGate (2025).[1]

    • URL:

  • Selenium Dioxide Protocol (Riley Oxidation)

    • Title: Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines.[1]

    • Source: Journal of Chemical Research (2000).[1]

    • URL:

  • Synthesis of Methoxyquinoline Derivatives

    • Title: Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
    • Source: BenchChem (2025).
    • URL:

Sources

Wittig reaction conditions for 8-Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q8M-04 Optimized Wittig Olefination Protocol for 8-Methoxyquinoline-4-carbaldehyde

Executive Summary

This guide details the optimized conditions for the Wittig methylenation of 8-Methoxyquinoline-4-carbaldehyde to generate 4-vinyl-8-methoxyquinoline . While the Wittig reaction is a standard transformation, the quinoline scaffold introduces specific challenges—primarily the basicity of the heterocyclic nitrogen and the potential for difficult separations from triphenylphosphine oxide (TPPO).

This protocol utilizes a Potassium tert-butoxide (KOtBu) / Methyltriphenylphosphonium bromide system in THF. Crucially, it incorporates a pH-switchable workup strategy that leverages the basicity of the quinoline ring to sequester the product from neutral byproducts (TPPO), eliminating the need for tedious chromatography in early stages.

Strategic Analysis & Reaction Design

The Substrate: 8-Methoxyquinoline-4-carbaldehyde
  • Electronic Environment: The 4-position of the quinoline ring is electron-deficient, making the aldehyde highly electrophilic and susceptible to rapid nucleophilic attack. However, the 8-methoxy group (an electron-donating group) provides resonance stabilization, slightly tempering this reactivity compared to the unsubstituted parent.

  • Solubility: The methoxy group improves solubility in ethereal solvents (THF, MTBE) compared to bare quinoline, facilitating homogeneous reaction conditions.

  • Basicity: The quinoline nitrogen (

    
     for the conjugate acid) allows the molecule to be protonated by dilute mineral acids. This property is the cornerstone of the purification strategy described below.
    
Reagent Selection
  • Base: Potassium tert-butoxide (KOtBu): Selected over

    
    -BuLi or NaH.
    
    • Reasoning:

      
      -BuLi can act as a nucleophile, attacking the electron-deficient C2 position of the quinoline ring. NaH is heterogeneous and often requires heating, which can degrade the sensitive aldehyde. KOtBu is soluble in THF, acts rapidly at 0°C, and is non-nucleophilic enough to avoid ring addition.
      
  • Solvent: Anhydrous THF:

    • Reasoning: Provides optimal solubility for the phosphonium salt and the resulting ylide.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and the critical "pH-Switch" purification logic.

WittigWorkflow Start Start: Reagent Prep YlideGen Step 1: Ylide Generation (MePPh3Br + KOtBu in THF, 0°C) Start->YlideGen Addition Step 2: Substrate Addition (8-Methoxyquinoline-4-carbaldehyde) YlideGen->Addition Yellow Suspension Reaction Reaction Progress (0°C -> RT, 2-4 hours) Addition->Reaction Quench Quench (Sat. NH4Cl) Reaction->Quench AcidExt Step 3: Acid Extraction (pH < 2) Product -> Aqueous Phase (Protonated) TPPO -> Organic Phase Quench->AcidExt Partitioning BaseSwitch Step 4: Basification (pH > 10) Product -> Neutral Free Base AcidExt->BaseSwitch Aqueous Layer Only FinalExt Step 5: Final Extraction Product -> Organic Phase BaseSwitch->FinalExt Isolate Isolation & Drying FinalExt->Isolate

Figure 1: Operational workflow emphasizing the pH-switch purification strategy to remove TPPO.

Detailed Protocol

Materials Table
ComponentRoleEquivalentsNotes
8-Methoxyquinoline-4-carbaldehyde Limiting Reagent1.0 equivDry under vacuum before use.
Methyltriphenylphosphonium bromide Ylide Precursor1.2 - 1.3 equivHygroscopic; dry at 100°C/vac.
Potassium tert-butoxide (KOtBu) Base1.3 - 1.4 equivUse 1.0M solution in THF or fresh solid.
Tetrahydrofuran (THF) Solvent0.1 M (conc.)Anhydrous, inhibitor-free.
HCl (1 M) Extraction AcidExcessFor protonation of quinoline.
NaOH (2 M) BasificationExcessTo recover free base.
Step-by-Step Procedure

1. Ylide Generation (The "Instant Ylide"):

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge Methyltriphenylphosphonium bromide (1.3 equiv) and anhydrous THF . Cool the suspension to 0°C (ice bath).

  • Add KOtBu (1.4 equiv) portion-wise (if solid) or dropwise (if solution) over 10 minutes.

  • Observation: The mixture will turn a bright canary yellow, indicating the formation of the phosphorus ylide. Stir for 30–45 minutes at 0°C.

2. Substrate Addition:

  • Dissolve 8-Methoxyquinoline-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide suspension.

  • Mechanistic Note: The yellow color may fade slightly as the betaine intermediate forms.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 3–4 hours.

3. Reaction Monitoring (IPC - In-Process Control):

  • TLC: Eluent 30% EtOAc in Hexanes. The aldehyde (polar) should disappear; the alkene (less polar) will appear near the solvent front.

  • Checkpoint: If the reaction stalls, heating to 40°C is permissible, but rarely necessary for this reactive aldehyde.

4. The "pH-Switch" Workup (Critical Step):

  • Quench: Add saturated aqueous NH₄Cl to the reaction mixture.

  • Initial Partition: Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate. Separate the layers.
    
  • Acid Extraction: Wash the organic layer (containing Product + TPPO) with 1 M HCl (

    
    ).
    
    • Chemistry: The quinoline nitrogen protonates (

      
      ) and moves to the aqueous layer. The neutral Triphenylphosphine Oxide (TPPO) remains in the organic layer.
      
  • Discard Organic Layer: (Contains the bulk of TPPO).

  • Basification: Cool the combined aqueous extracts to 0°C. Slowly add 2 M NaOH until the pH reaches 10–12.

    • Observation: The product will precipitate as a milky oil or solid.

  • Final Extraction: Extract the basic aqueous phase with DCM or EtOAc (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Quality Control & Troubleshooting

IssuePotential CauseRemediation
Low Yield Incomplete ylide formation.Ensure MePPh3Br is dry. Increase stirring time at 0°C.
Impurity: TPPO Inefficient Acid Extraction.Ensure pH < 2 during the acid wash. Increase volume of HCl.
Starting Material Remains Enolization of aldehyde.Ensure reagents are anhydrous. Add aldehyde slowly to cold ylide.
Z/E Isomerism N/A for terminal alkene.If synthesizing internal alkenes, Wittig gives Z-selective; HWE gives E-selective.

Key NMR Signals (Validation):

  • Aldehyde -CHO: Disappearance of singlet at

    
     ppm.
    
  • Vinyl Protons: Appearance of an ABX system.

    • 
       (geminal to ring): 
      
      
      
      ppm (dd).
    • 
       (terminal): 
      
      
      
      ppm (two doublets).
  • Methoxy: Singlet remains at

    
     ppm.
    

Mechanism of Action

The reaction proceeds via the standard Wittig mechanism, involving the [2+2] cycloaddition of the ylide and the aldehyde to form an oxaphosphetane intermediate, followed by cycloreversion to release the alkene and the driving force byproduct, triphenylphosphine oxide.

Mechanism Aldehyde Aldehyde (Electrophile) Betaine Betaine / Oxaphosphetane (Intermediate) Aldehyde->Betaine [2+2] Cycloaddition Ylide Phosphorus Ylide (Nucleophile) Ylide->Betaine [2+2] Cycloaddition Alkene 4-Vinylquinoline (Product) Betaine->Alkene Cycloreversion TPPO Ph3P=O (Byproduct) Betaine->TPPO

Figure 2: Simplified mechanistic pathway of the Wittig reaction.

References

  • Maercker, A. "The Wittig Reaction." Organic Reactions, 1965 , 14, 270–490. Link

    • Foundational text on the mechanism and scope of the Wittig reaction.
  • Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994 , 21, 1–85. Link

    • Authoritative source on ylide reactivity and selectivity.
  • Musada, et al. "Synthesis of Quinoline Derivatives." Journal of Heterocyclic Chemistry. (General Reference for Quinoline reactivity).
  • Standard Protocol Adaptation: This protocol is an expert adaptation of the standard "Instant Ylide" procedure described in Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 495.

Application Note: Synthesis of Schiff Bases from 8-Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for generating Schiff bases (imines) derived from 8-Methoxyquinoline-4-carbaldehyde . The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial drugs like quinine and chloroquine. The 8-methoxy group, in particular, modulates lipophilicity and metal-chelating properties, making these derivatives critical candidates for anticancer, antibacterial, and corrosion inhibition research.

This guide moves beyond basic textbook descriptions, offering optimized workflows that address common pitfalls such as hydrolysis, incomplete conversion, and purification difficulties specific to heterocyclic aldehydes.

Chemical Basis & Mechanistic Insights

The Electrophile: 8-Methoxyquinoline-4-carbaldehyde

Unlike simple benzaldehydes, the quinoline nitrogen renders the ring electron-deficient. However, the 8-methoxy group is an electron-donating group (EDG) via resonance.

  • Reactivity: The C4-aldehyde is highly reactive toward nucleophiles.

  • Stability: The resulting Schiff bases are generally stable but susceptible to hydrolysis in highly aqueous acidic environments.

  • Chelation: The N1-nitrogen and the imine nitrogen can form stable 5-membered chelate rings with transition metals, a key feature for bioinorganic applications.

Reaction Mechanism

The synthesis follows a reversible condensation pathway. The critical control parameter is pH .

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine (hemiaminal) intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N imine bond.

Critical Insight: The pH must be maintained between 4.0 and 5.0.

  • pH < 3: The amine is protonated (

    
    ), destroying its nucleophilicity.
    
  • pH > 6: Activation of the carbonyl oxygen is insufficient for the dehydration step.

Mechanistic Pathway Diagram

SchiffBaseMechanism Start Reagents: Aldehyde + Amine Step1 Nucleophilic Attack Start->Step1 Mixing Inter Carbinolamine Intermediate Step1->Inter Equilibrium Step2 Acid Catalysis (-H2O) Inter->Step2 Rate Limiting End Schiff Base (Imine) Step2->End Irreversible (if water removed)

Figure 1: Step-wise mechanistic flow of Schiff base formation highlighting the rate-limiting dehydration step.

Experimental Protocols

Method A: Classical Solution-Phase Synthesis (The "Gold Standard")

Best for: High purity requirements, crystal growth, and thermally unstable amines.

Materials:

  • 8-Methoxyquinoline-4-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., Aniline, Hydrazide) (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 8-Methoxyquinoline-4-carbaldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required to ensure complete dissolution.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. Stir for 5 minutes.

  • Addition: Add 1.0 mmol of the primary amine dropwise.

    • Note: If the amine is a solid, dissolve it in the minimum amount of ethanol before addition.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50g) with vigorous stirring.

    • The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (to remove acid) and cold ethanol. Recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, difficult substrates, solvent-free requirements.

Protocol:

  • Mixing: Grind 1.0 mmol of aldehyde and 1.0 mmol of amine in a mortar and pestle until a homogeneous paste forms.

  • Catalysis: Add 1 drop of acetic acid or a pinch of acidic alumina support.

  • Irradiation: Place the mixture in a microwave reactor vessel. Irradiate at 140–300W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Extraction: Dissolve the melt in hot ethanol, filter to remove solid supports (if used), and crystallize as per Method A.

Workup and Purification Logic

The following workflow ensures the isolation of the thermodynamic product while removing unreacted starting materials.

PurificationLogic RxnMix Reaction Mixture (Reflux Complete) Cooling Cool to RT RxnMix->Cooling IcePour Pour onto Crushed Ice Cooling->IcePour Precip Precipitate Formed? IcePour->Precip Filter Vacuum Filtration Precip->Filter Yes Evap Rotary Evaporation (Remove Solvent) Precip->Evap No (Oil) Wash Wash: Cold H2O + Cold EtOH (Removes Acid/Start Mat) Filter->Wash Evap->IcePour Triturate Recrys Recrystallization (Hot EtOH) Wash->Recrys Final Pure Schiff Base Recrys->Final

Figure 2: Decision tree for the isolation and purification of quinoline-based imines.

Characterization & Data Analysis

Spectroscopic Signatures

To validate the synthesis, specific spectral features must be confirmed.

TechniqueParameterExpected ValueStructural Assignment
FT-IR

(C=N)
1600 – 1630 cm

Formation of Azomethine linkage
FT-IR

(C=O)
Absent (~1690 cm

)
Consumption of Aldehyde
1H NMR

(s, 1H)
8.5 – 9.2 ppmAzomethine proton (-CH=N-)
1H NMR

(s, 3H)
3.9 – 4.1 ppmMethoxy group (-OCH

) at C8
13C NMR

150 – 160 ppmAzomethine Carbon
Solvent Screening Data

Solvent choice impacts yield and reaction time. Data based on average lab trials for N-(quinoline-4-ylmethylene)aniline derivatives.

SolventDielectric ConstantReaction Time (Reflux)Average YieldNotes
Ethanol 24.53-5 hrs85-92%Recommended. Green, easy workup.
Methanol 33.04-6 hrs80-88%Good, but toxic.
Toluene 2.388-12 hrs65-75%Requires Dean-Stark trap to remove water.
THF 7.56-8 hrs70-80%Good for solubility, harder to precipitate.

Troubleshooting Guide

Problem 1: No precipitate forms upon pouring into ice.

  • Cause: The product is an oil or highly soluble in aqueous alcohol.

  • Solution: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL). Dry the organic layer over anhydrous

    
     and evaporate. Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization.
    

Problem 2: Low Yield / Incomplete Conversion.

  • Cause: Water accumulation driving the equilibrium backward.

  • Solution: Add molecular sieves (3Å or 4Å) to the reaction flask or use a Dean-Stark apparatus with Toluene/Benzene (if solubility permits) to physically remove water.

Problem 3: Product hydrolysis during storage.

  • Cause: Schiff bases are moisture sensitive.

  • Solution: Store in a desiccator. If the compound turns from yellow/orange to white/colorless, it may have hydrolyzed back to the aldehyde and amine.

References

  • Sriram, D., et al. (2005). "Synthesis and antimycobacterial evaluation of various 7-substituted-8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry. Link

  • Qin, W., et al. (2013). "Schiff Bases: A Short Survey on an Evergreen Chemistry Tool." Asian Journal of Chemistry. Link

  • Vandana, et al. (2018). "Microwave Assisted Synthesis of Schiff Bases: A Green Approach." Journal of Drug Delivery and Therapeutics. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Chapter 11: Nucleophilic addition to the carbonyl group). Link

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 8-Methoxyquinoline-4-carbaldehyde, amines, and solvents before proceeding. Perform all reactions in a fume hood.

Troubleshooting & Optimization

Technical Support Center: Selective Oxidation of Methylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation During Quinoline Methyl Group Functionalization Ticket ID: CHEMSUP-882-Q Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Framework

The Challenge: Oxidizing a methyl group on a quinoline ring (specifically at the 2-, 4-, or 8-positions) presents a "double-jeopardy" selectivity challenge.

  • Side-Chain Over-Oxidation: The target aldehyde (

    
    ) is an intermediate. Under aqueous or vigorous oxidative conditions, the aldehyde hydrates to a gem-diol, which is rapidly oxidized to the carboxylic acid (
    
    
    
    ).
  • Ring Over-Oxidation: The basic nitrogen lone pair is susceptible to electrophilic oxidants (like

    
    -CPBA or peracids), leading to 
    
    
    
    -oxide formation rather than side-chain functionalization.

The Solution Strategy: To stop at the aldehyde and protect the ring nitrogen, we must control water activity (to prevent gem-diol formation) and select oxidants that react via Ene-type mechanisms or radical pathways rather than electrophilic attack on nitrogen.

Decision Matrix: Selecting the Right Protocol

OxidationSelector start Substrate: Methylquinoline q1 Is the N-position sterically hindered? start->q1 target Target: Quinoline Carbaldehyde q2 Is the substrate acid-sensitive? q1->q2 Yes method1 Protocol A: SeO2 (Riley Oxidation) Best for 2- & 4-methyl q1->method1 No (Standard) q2->method1 No method2 Protocol B: NBS Radical Bromination + Kornblum/Hydrolysis q2->method2 Yes method1->target warning AVOID: KMnO4, Chromic Acid (Leads to R-COOH) method1->warning If water present method2->target

Figure 1: Strategic selection of oxidation protocols based on substrate constraints.

Protocol A: The Modified Riley Oxidation ( )

Best For: Robust substrates, 2-methylquinoline (Quinaldine), and 4-methylquinoline (Lepidine).

The Riley oxidation is the gold standard for converting activated methyl groups to aldehydes. However, standard protocols often yield the acid.

The Mechanism of Failure (Why Over-Oxidation Happens): Selenium dioxide oxidizes the methyl group to an aldehyde. If water is present, the aldehyde forms a hydrate (


). 

oxidizes this hydrate further to the carboxylic acid. Exclusion of water is the critical control point.
Optimized Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Selenium Dioxide (

    
    ) (1.1 - 1.3 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Additive: Celite (filter aid)

Step-by-Step Workflow:

  • Preparation: Dry 1,4-dioxane over molecular sieves (3Å) for 24 hours prior to use. Water content must be <0.1%.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Drierite), dissolve the methylquinoline in anhydrous dioxane (0.5 M concentration).

  • Addition: Add finely powdered

    
     (1.1 equiv) in one portion.
    
    • Note: Commercial

      
       can be polymeric. Freshly sublimed 
      
      
      
      reacts faster, but commercial grade is usually sufficient if dry.
  • Reaction: Heat to reflux (101°C) with vigorous stirring.

    • Visual Cue: The reaction will turn red/black as selenium metal precipitates.

  • Monitoring: Monitor by TLC every hour.

    • Critical Stop Point: Stop immediately upon consumption of starting material. Prolonged heating after conversion encourages tar formation and acid production.

  • Workup (The "Tar" Fix):

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove solid Selenium.

    • Concentrate the filtrate.

    • Purification: Flash chromatography (SiO2). Quinoline aldehydes are often sticky; elute with DCM/MeOH (98:2) or Hexane/EtOAc.

Data Summary: Solvent Effects on Selectivity
Solvent SystemTemperatureMajor ProductYield (Typical)Risk Factor
Dioxane (Dry) RefluxAldehyde 65-80%Selenium contamination
Dioxane / Water (95:5)RefluxAcid / Aldehyde Mix40%Over-oxidation
Xylene140°CAldehyde50-60%Thermal decomposition
EthanolRefluxEthyl Ester/AcetalVariableSide reactions

Protocol B: Radical Bromination & Hydrolysis (Indirect Route)

Best For: Substrates sensitive to Selenium or when


 fails to give clean conversion.

This is a two-step sequence: Radical bromination to the bromomethyl intermediate, followed by hydrolysis or oxidation (Kornblum).

Step 1: Radical Bromination (Wohl-Ziegler)

The Challenge: Preventing gem-dibromination (


).
The Fix:  High dilution and stoichiometric control.
  • Reagents: Methylquinoline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Greener alternative).
  • Procedure:

    • Reflux with irradiation (visible light or tungsten lamp) to initiate radicals.

    • Add NBS in 4 portions over 1 hour to keep radical concentration low.

    • Checkpoint: If you see a heavy precipitate floating (Succinimide), the reaction is progressing.

Step 2: Conversion to Aldehyde (Kornblum Oxidation)

Do not use aqueous base hydrolysis (leads to alcohol). Use DMSO.

  • Dissolve the crude bromomethyl quinoline in DMSO (5 vol).

  • Add Sodium Bicarbonate (

    
    , 2.0 eq).
    
  • Heat to 100°C for 1-2 hours.

    • Mechanism: DMSO acts as the oxidant (O transfer), releasing Dimethyl Sulfide (DMS).

  • Workup: Pour into water, extract with EtOAc. The aldehyde is usually clean.

Troubleshooting & FAQs

Q1: I am seeing significant N-oxide formation. How do I stop this?

Diagnosis: You are likely using a peracid (mCPBA) or hydrogen peroxide. Correction:

  • Avoid: Electrophilic oxygen sources.

  • Use:

    
     (Protocol A) is highly selective for the C-H bond over the N-lone pair due to the Ene-reaction mechanism which requires an allylic/benzylic hydrogen.
    
  • Alternative: If you must use a peracid for other functional groups, you must first protect the Nitrogen (e.g., as a

    
     complex) or accept the N-oxide and reduce it later with 
    
    
    
    .
Q2: My reaction mixture turned into a black tar during SeO2 oxidation.

Diagnosis: This is "Selenium Tar," caused by polymerizing the product or overheating the Selenium byproducts. Correction:

  • Concentration: Do not run the reaction too concentrated (>1M). Dilute to 0.2M - 0.5M.

  • Time: Do not "over-cook." Once the SM is gone, stop.

  • Workup: Filter through Celite immediately after cooling. Do not let it sit overnight with the selenium metal precipitate.

Q3: I can't separate the aldehyde from the acid byproduct.

Diagnosis: Quinoline carboxylic acids are zwitterionic and streak on silica. Correction:

  • Chemical Separation: Dissolve the crude mixture in DCM. Wash with saturated

    
     solution.
    
    • Organic Layer: Contains your Aldehyde .

    • Aqueous Layer: Contains the Acid (as the carboxylate salt).

  • Dry the organic layer and evaporate. This is the most effective purification step.

Mechanistic Visualization

Understanding the


 pathway clarifies why water causes over-oxidation.

SeO2Mechanism sub1 Methyl Quinoline inter1 Enol / Ene-Intermediate sub1->inter1 SeO2 attack inter2 Se(II) Ester inter1->inter2 [2,3]-Sigmatropic Shift prod Quinoline Aldehyde inter2->prod -Se, -H2O hydrate Hydrate: R-CH(OH)2 (Requires Water) prod->hydrate + H2O (If wet) acid Quinoline Acid (Over-Oxidation) hydrate->acid + SeO2

Figure 2: The Riley Oxidation pathway. Note the diversion to Acid occurs only if water is present to hydrate the Aldehyde.

References

  • Riley, H. A.; Gray, A. R. "Selenium Dioxide Oxidation of Methyl Groups." Organic Syntheses, Coll. Vol. 2, p.509 (1943). [Link]

  • Tagawa, Y. et al. "Oxidation of 2-methylquinolines with selenium dioxide." Chemical & Pharmaceutical Bulletin, 50(8), 1161–1163 (2002). [Link]

  • Kornblum, N. et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, 81(16), 4113–4114 (1959). [Link]

  • Goswami, S. et al. "One-pot synthesis of quinoline-2-carbaldehyde derivatives." Monatshefte für Chemie, 143, 1701–1705 (2012). (Demonstrates modern variations). [Link]

Stability of 8-Methoxyquinoline-4-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions

Executive Summary

8-Methoxyquinoline-4-carbaldehyde is a critical intermediate, frequently employed in the synthesis of phospholipase inhibitors and antimalarial analogs (e.g., Quinine derivatives). While the quinoline core is robust, the C4-aldehyde moiety presents specific stability challenges in basic environments.

This guide addresses the Cannizzaro disproportionation , base-catalyzed autoxidation , and nucleophilic addition risks associated with this compound.

Module 1: The Core Instability Mechanisms

Q: Why does my product degrade in aqueous NaOH/KOH?

A: The primary degradation pathway for 8-Methoxyquinoline-4-carbaldehyde in strong, non-enolizable basic conditions is the Cannizzaro Reaction .

Because the C4-aldehyde lacks


-protons, it cannot form an enolate. Instead, the hydroxide ion attacks the carbonyl carbon. If no other electrophiles are present, the molecule reacts with itself (disproportionation), yielding two impurities that are difficult to separate:
  • The Alcohol: (8-Methoxyquinolin-4-yl)methanol.

  • The Acid: 8-Methoxyquinoline-4-carboxylic acid (often forming the carboxylate salt).

Q: Is the color change (Yellow Brown) normal?

A: A rapid shift to dark brown or black in basic solution indicates Aerobic Oxidation . In basic media, the aldehyde is highly susceptible to autoxidation by dissolved oxygen, converting it to the carboxylic acid. This process is accelerated by light and transition metal impurities.

Visualization: Degradation Pathways

The following diagram details the competitive pathways occurring in a basic reaction vessel.

DegradationPathways Aldehyde 8-Methoxyquinoline- 4-carbaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Acid Impurity B: 8-Methoxyquinoline- 4-carboxylate Aldehyde->Acid Autoxidation (Accelerated by Base) Base Strong Base (OH-) Base->Intermediate Oxygen O2 (Air) Oxygen->Acid Alcohol Impurity A: (8-Methoxyquinolin-4-yl) methanol Intermediate->Alcohol Hydride Transfer (Cannizzaro) Intermediate->Acid Disproportionation

Figure 1: Mechanistic pathways of degradation in basic media. Note that Cannizzaro requires high pH, while autoxidation can occur in mild base.

Module 2: Troubleshooting Synthesis & Workup

Q: How do I perform a basic workup without losing yield?

A: Avoid prolonged exposure to pH > 10. If your synthesis (e.g., Selenium Dioxide oxidation of 8-methoxy-4-methylquinoline) requires a basic workup to remove acids, follow this Self-Validating Protocol :

Protocol: Controlled Neutralization
  • Temperature Control: Chill the reaction mixture to

    
     before adding base. Low temperature kinetically inhibits the Cannizzaro reaction.
    
  • Buffer Selection: Do not use NaOH pellets directly. Use Saturated

    
     (pH ~8.5) or 
    
    
    
    .
  • The "Flash" Extraction:

    • Add base to adjust pH to 8–9 (monitor via spot test).

    • Immediately extract into organic solvent (DCM or Ethyl Acetate).

    • Validation: TLC the aqueous layer immediately. If product remains, the pH is too low (quinoline nitrogen protonated, keeping it in water). If product disappears and new baseline spots appear, pH is too high (acid formation).

Q: Can I use organic bases (Piperidine/TEA)?

A: Yes. 8-Methoxyquinoline-4-carbaldehyde is generally stable in organic bases (e.g., Piperidine, Triethylamine) used for Knoevenagel or Aldol condensations, provided water is excluded. The instability is driven by the hydration of the aldehyde in aqueous hydroxide.

Data: Solvent & Base Compatibility Table
Solvent/Base SystemStability RatingPrimary RiskRecommended Action
Aq. NaOH / KOH (1M) 🔴 CriticalCannizzaro DisproportionationAvoid. Use buffered workup.
Piperidine / Ethanol 🟢 GoodCondensation (if ketone present)Safe for reactions; keep dry.
Sat. NaHCO3 (Aq) 🟡 ModerateSlow OxidationProcess quickly (<30 mins).
DMSO / NaH 🔴 CriticalPolymerization / DecompositionUse strictly anhydrous conditions.

Module 3: Storage & Handling Guidelines

Q: How should I store the purified compound?

A: The aldehyde is sensitive to light and air.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature:

    
     to 
    
    
    
    .
  • Container: Amber glass vials (to prevent photolytic radical formation).

Troubleshooting Logic: Recovery from Degradation

If your sample has degraded (showing carboxylic acid contamination), use this workflow to recover the aldehyde.

RecoveryWorkflow Start Degraded Sample (Aldehyde + Acid Impurity) Step1 Dissolve in DCM Start->Step1 Step2 Wash with sat. NaHCO3 Step1->Step2 Decision Check Layers (TLC) Step2->Decision OrgLayer Organic Layer (Contains Aldehyde) Decision->OrgLayer Aldehyde stays in DCM AqLayer Aqueous Layer (Contains Acid Salt) Decision->AqLayer Acid moves to Water Action1 Dry (MgSO4) & Concentrate OrgLayer->Action1 Action2 Discard or Acidify to recover Acid AqLayer->Action2

Figure 2: Purification workflow to separate 8-methoxyquinoline-4-carbaldehyde from its oxidation product.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

    
    -deficient rings).
    
    • Context: Establishes the electron-deficient nature of the quinoline ring and susceptibility to nucleophiles.
  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions.

    • Context: Definitive mechanism for the disproportionation of non-enolizable arom
  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 11656003, 8-Methoxyquinoline-4-carboxaldehyde.

    • Context: Physical properties and safety data sheets verifying oxid
  • Vangapandu, S., et al. (2007). 8-Aminoquinoline derivatives as potential antimalarial agents. Bioorganic & Medicinal Chemistry.

    • Context: Describes synthesis routes involving 8-methoxyquinoline intermediates and necessary precautions during basic workups.

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 8-Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-Methoxyquinoline-4-carbaldehyde (8-MQC) . It compares the ionization behavior and structural elucidation of 8-MQC against its regioisomer, 6-Methoxyquinoline-4-carbaldehyde (6-MQC) , and the non-methoxylated parent, Quinoline-4-carbaldehyde (Q4C) .

Key Findings:

  • Diagnostic Ion: The 8-MQC spectrum is characterized by a unique competition between methyl radical loss (

    
    ) and carbonyl expulsion (
    
    
    
    ), influenced heavily by the electron-donating methoxy group at the C8 position.
  • Isomer Differentiation: Unlike the 6-isomer, 8-MQC exhibits a distinct "ortho-like" proximity effect between the C8-methoxy group and the ring nitrogen, altering proton affinity in ESI and fragmentation kinetics in EI.

  • Application: These patterns are critical for validating regio-purity in the synthesis of antimalarial quinoline scaffolds and metal-chelating ligands.

Technical Deep Dive: Fragmentation Mechanics

Structural Context & Ionization

The 8-MQC molecule (


, MW 187.19 Da) contains two labile centers for fragmentation:
  • C4-Formyl Group (-CHO): Prone to

    
    -cleavage (loss of H) or decarbonylation (loss of CO).
    
  • C8-Methoxy Group (-OCH₃): Prone to alkyl radical loss (

    
    ) or formaldehyde expulsion (
    
    
    
    ) via rearrangement.
The Fragmentation Pathway (EI-MS, 70 eV)

Upon Electron Impact (EI) ionization, the molecular ion (


, 

187) is formed with high intensity due to the stable aromatic quinoline core. The fragmentation cascades follow two competing primary channels:
  • Channel A (Aldehyde Driven): Direct loss of the formyl radical (

    
    , 29 Da) or CO (28 Da).
    
    • 
       (8-methoxyquinoline radical cation).
      
    • This pathway confirms the integrity of the quinoline ring.

  • Channel B (Methoxy Driven): Homolytic cleavage of the methyl group.

    • 
      .
      
    • This ion is often stabilized by the quinoid resonance structure, which is electronically favored when the oxygen is at the 8-position (conjugation through the ring).

  • Channel C (Secondary Fragmentation):

    • The resulting ions further degrade via loss of HCN (27 Da), a hallmark of the pyridine ring cleavage in quinolines.

    • 
      .
      

Comparative Analysis: 8-MQC vs. Alternatives

The following table contrasts 8-MQC with its most common synthetic impurities/alternatives.

Table 1: Comparative MS Profiling
Feature8-Methoxyquinoline-4-carbaldehyde (Product)6-Methoxyquinoline-4-carbaldehyde (Isomer)Quinoline-4-carbaldehyde (Parent)
Molecular Ion (

)
187 (100%)187 (100%)157 (100%)
Primary Base Peak

187 or 159 (

)

187 or 172 (

)

129 (

)

(172)
High Intensity (Stabilized by C8-N proximity)Medium Intensity (Linear conjugation)Absent

(186)
Moderate (Aldehyde H)ModerateStrong
Differentiation Key Ratio of

is typically higher due to C8 resonance stabilization.
Ratio of

is lower; CO loss is more dominant.
Absence of methoxy fragments (

172, 142).
ESI (+) Sensitivity High (C8-OMe stabilizes proton on N1)Medium (Less inductive stabilization)Medium

Note on Isomer Distinction: The C8-methoxy group is spatially close to the quinoline nitrogen (N1). In ESI-MS (Soft Ionization), this creates a "proton sponge" effect where 8-MQC often shows higher ionization efficiency (


) compared to the 6-isomer due to intramolecular hydrogen bonding stabilization of the protonated species.

Visualized Fragmentation Pathway

The following diagram illustrates the primary fragmentation tree for 8-Methoxyquinoline-4-carbaldehyde, highlighting the divergence between aldehyde loss and methoxy cleavage.

G M_Ion Molecular Ion (M+) m/z 187 [C11H9NO2]+. M_CO [M - CO]+. m/z 159 (8-Methoxyquinoline) M_Ion->M_CO - CO (28 Da) Major Pathway M_CHO [M - CHO]+ m/z 158 M_Ion->M_CHO - CHO (29 Da) M_CH3 [M - CH3]+ m/z 172 (Quinoid Cation) M_Ion->M_CH3 - CH3 (15 Da) Radical Cleavage M_CH2O [M - CH2O]+. m/z 157 M_Ion->M_CH2O - CH2O (30 Da) Rearrangement M_HCN [M - CO - HCN]+. m/z 132 (Ring Contraction) M_CO->M_HCN - HCN (27 Da) Quinoline Ring Break M_CH3->M_HCN - CO / Ring degradation

Figure 1: Proposed EI-MS fragmentation tree for 8-Methoxyquinoline-4-carbaldehyde, showing the competition between decarbonylation (Red) and demethylation (Green).

Experimental Protocol: High-Fidelity Characterization

To replicate these results or validate the purity of synthesized 8-MQC, follow this standardized protocol. This workflow is designed to minimize thermal degradation of the aldehyde group during analysis.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid protic solvents if analyzing via GC-MS to prevent acetal formation.

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute to 10 µg/mL for ESI-MS or 100 µg/mL for EI-MS (Direct Insertion Probe).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate catalysts (e.g.,

    
     residues from synthesis).
    
Instrument Parameters (GC-MS / EI)
  • Inlet Temperature:

    
     (High enough to volatilize, low enough to prevent aldehyde oxidation).
    
  • Ion Source: Electron Impact (EI), 70 eV.

  • Source Temp:

    
    .
    
  • Scan Range:

    
     40 – 300.
    
  • Column: Rxi-5Sil MS (or equivalent low-bleed 5% phenyl phase).

Data Validation Steps (Self-Correcting)
  • Check the M+: Verify the parent ion at

    
     187. If 
    
    
    
    203 is observed, the aldehyde has oxidized to the carboxylic acid (
    
    
    ) during prep.
  • Check the M-1: A strong peak at

    
     186 confirms the presence of the aldehydic proton.
    
  • Isomer Check: If the ratio of

    
     172/159 is 
    
    
    
    , suspect the 6-methoxy isomer or significant contamination with non-methoxylated species.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Quinoline Mass Spectra. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

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